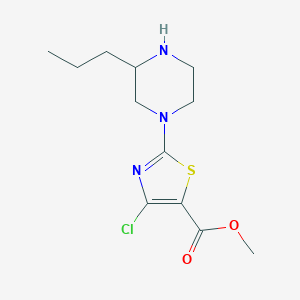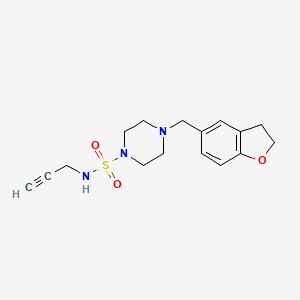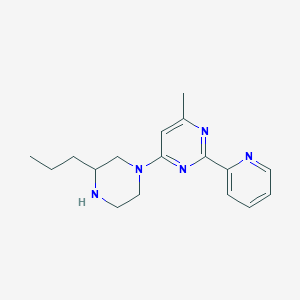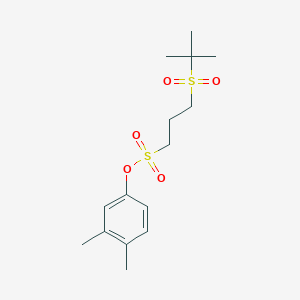![molecular formula C16H17N3O4 B6982691 5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982691.png)
5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one is a complex organic molecule featuring multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might involve the reaction of an amidoxime with an isatoic anhydride in a basic medium such as sodium hydroxide in dimethyl sulfoxide at ambient temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
科学的研究の応用
5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism by which 5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Compounds similar to 5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one include other heterocyclic molecules with oxadiazole or benzoxazole rings. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-11-7-10(5-6-21-11)15-18-14(19-23-15)9-3-4-13-12(8-9)17-16(20)22-13/h3-4,8,10-11H,2,5-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPBWZDOSKNQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B6982624.png)
![N,N-dipropyl-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B6982638.png)
![[1-Benzyl-4-(2-ethylsulfonylethylamino)piperidin-4-yl]methanol](/img/structure/B6982641.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[1-hydroxy-3-(2-methoxyphenyl)-2-methylpropan-2-yl]amino]ethanone](/img/structure/B6982649.png)
![2-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]amino]-N-propan-2-ylacetamide](/img/structure/B6982652.png)



![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)
![3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide](/img/structure/B6982703.png)

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole](/img/structure/B6982711.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B6982722.png)
![3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol](/img/structure/B6982726.png)
